molecular formula C8H8N2O4 B1334038 Methyl 3-amino-5-nitrobenzoate CAS No. 23218-93-1

Methyl 3-amino-5-nitrobenzoate

Cat. No.: B1334038
CAS No.: 23218-93-1
M. Wt: 196.16 g/mol
InChI Key: HZVBRLJDOZZHFL-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-nitrobenzoate is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, with a methyl ester group (-COOCH3) at the meta position relative to the nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The resulting methyl 3-nitrobenzoate is then subjected to a reduction reaction to convert the nitro group to an amino group, forming this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: this compound can be reduced to Methyl 3-amino-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Methyl 3-amino-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-nitrobenzoate depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, influencing their activity. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.

    Methyl 3-amino-4-nitrobenzoate: Similar structure but with different positioning of the nitro group, leading to different reactivity and applications.

    Methyl 3-amino-2-nitrobenzoate: Another positional isomer with distinct chemical properties.

Uniqueness

The combination of an amino group and a nitro group on the benzene ring allows for versatile chemical transformations and interactions in various research and industrial contexts .

Properties

IUPAC Name

methyl 3-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVBRLJDOZZHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373407
Record name methyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23218-93-1
Record name methyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23218-93-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid (65 g, 357 mmol, 1 equiv) in MeOH (650 ml) at 0° C. was added SOCl2 dropwise (39 ml, 536 mmol, 1.5 equiv). The resulting solution was allowed to warm to room temperature and stirred for 16 h. A further portion of SOCl2 (10 ml, 137 mmol, 0.4 equiv) was added dropwise and the solution was stirred at room temperature for 5 h, at 50° C. for 2 h and then cooled to room temperature and concentrated in vacuo. The residue was dissolved in AcOEt and the organic phase washed with saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo. The solid residue was triturated with AcOEt/iso-hexane to give 3-amino-5-nitro-benzoic acid methyl ester (D1) (55 g, 78%) as a pale yellow solid.
Quantity
65 g
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0 (± 1) mol
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650 mL
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10 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-amino-5-nitrobenzoic acid 10.3 g (56.6 mmol) in methanol (100 mL) was added thionyl chloride 6.5 mL (89 mmol) dropwise under ice-cooing, and the mixture was stirred at 70° C. for 4 hours. The solvent was evaporated and thereto was added water and the mixture was extracted three times with ethyl acetate (100 mL). The organic layer was washed with an aqueous saturated sodium bicarbonate solution and dried on magnesium sulfate, filtered and concentrated to give 11.0 g (56.1 mmol) of methyl 3-amino-5-nitrobenzoate as a brown solid (yield: 99%).
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10.3 g
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6.5 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

3,5-Dinitro-benzoic acid methyl ester (Example 312, 13.7 g, 60.6 mmol), Pd/C (Aldrich, 1.34 g, 10%, 0.61 mmol), triethylamine (Aldrich, 36.4 mL, 273 mmol) was dissolved in 30 mL of CH3CN. To the above solution was added a solution of HCOOH (Aldrich, 9.7 mL, 261 mmol) in 30 mL of CH3CN dropwise. The mixture was then refluxed for 2 h. After cooled to room temperature, the mixture was filtered through a Celite pad, washed with EtOAc, and the filtrate was concentrated. The residue was purified by chromatography (5%-10% EtOAc/CH2Cl2) to give 7.0 g (59%) of product.
Quantity
13.7 g
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reactant
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36.4 mL
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reactant
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30 mL
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solvent
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1.34 g
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catalyst
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9.7 mL
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30 mL
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Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research highlights a novel approach to synthesizing Methyl 3-amino-5-nitrobenzoate. The researchers successfully employed NaBH4/I2 as a reducing agent to selectively reduce one nitro group of Methyl 3,5-dinitrobenzoate, leading to the desired product. [] This method offers advantages such as mild reaction conditions, fast reaction rate, and high selectivity, resulting in a yield exceeding 90%. []

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